1-Chloro-4-decyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

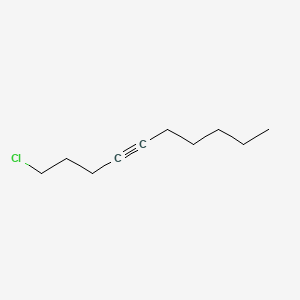

1-Chloro-4-decyne is a useful research compound. Its molecular formula is C10H17Cl and its molecular weight is 172.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antiviral Research:

1-Chloro-4-decyne has been investigated for its potential in antiviral drug development. It is utilized in the synthesis of 1,2,3-triazoles through click chemistry, which has shown promise as inhibitors of HIV protease. These compounds are formed by reacting this compound with azides, leading to the creation of diverse compound libraries that could serve as pharmaceutical lead candidates .

Cytotoxicity Studies:

Research has indicated that this compound may interact with cellular proteins, potentially affecting signaling pathways and enzyme activity. Preliminary studies suggest its cytotoxic effects against various cancer cell lines, although further investigations are required to elucidate the underlying mechanisms .

Material Science

Polymer Synthesis:

In material science, this compound is employed in the synthesis of functional polymers via click chemistry. This method allows for the rapid construction of polymer networks that can be tailored for specific applications, such as in drug delivery systems or as scaffolds for tissue engineering. The incorporation of alkyne functionalities enables the formation of robust materials with desirable mechanical properties .

Chemical Sensors:

The compound is also utilized in developing chemical sensors due to its reactivity. By modifying surfaces with this compound derivatives, researchers can create sensors capable of detecting specific analytes through changes in conductivity or optical properties .

Chemical Research

Synthesis of Complex Molecules:

this compound serves as a building block in organic synthesis. It is used to generate various functionalized compounds through reactions such as carboboration and hydrocarboxylation. These reactions allow for the introduction of functional groups that enhance the reactivity and utility of the resulting molecules .

Regiodivergent Reactions:

Recent advancements have demonstrated that this compound can participate in regiodivergent reactions, leading to the selective formation of different products under controlled conditions. This capability is particularly valuable in synthesizing complex organic molecules with high specificity .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents synthesis | Potential HIV protease inhibitors synthesized via click chemistry |

| Material Science | Polymer synthesis | Functional polymers developed for drug delivery and tissue engineering |

| Chemical Research | Synthesis of complex molecules | Utilized in regiodivergent reactions for targeted product formation |

Case Studies

-

Antiviral Agent Development:

A study explored the use of this compound in creating a series of 1,4-disubstituted-1,2,3-triazoles as potential HIV protease inhibitors. The synthesized compounds exhibited varying degrees of inhibitory activity, showcasing the compound's utility in drug discovery . -

Cytotoxicity Profiling:

In a cytotoxicity study involving marine-derived compounds, this compound was tested against several cancer cell lines. The results indicated significant growth inhibition compared to standard treatments, highlighting its potential as an anticancer agent . -

Functional Polymer Development:

Researchers synthesized liquid-crystal polymers using click chemistry involving this compound. The resulting materials demonstrated enhanced power-conversion efficiency when applied in dye-sensitized solar cells, indicating their potential for renewable energy applications .

属性

CAS 编号 |

26817-65-2 |

|---|---|

分子式 |

C10H17Cl |

分子量 |

172.69 g/mol |

IUPAC 名称 |

1-chlorodec-4-yne |

InChI |

InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-5,8-10H2,1H3 |

InChI 键 |

WQROTKWHQIGFTO-UHFFFAOYSA-N |

SMILES |

CCCCCC#CCCCCl |

规范 SMILES |

CCCCCC#CCCCCl |

Key on ui other cas no. |

26817-65-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。